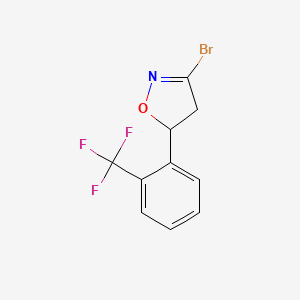

3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

Description

Properties

IUPAC Name |

3-bromo-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF3NO/c11-9-5-8(16-15-9)6-3-1-2-4-7(6)10(12,13)14/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFCJTGGZWNOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1Br)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656829 | |

| Record name | 3-Bromo-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120215-04-4 | |

| Record name | 3-Bromo-4,5-dihydro-5-[2-(trifluoromethyl)phenyl]isoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120215-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

This guide provides a comprehensive framework for the structural elucidation of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven insights. The 4,5-dihydroisoxazole core is a significant structural motif in various biologically active molecules, and the presence of a bromine atom and a trifluoromethylphenyl group offers versatile points for further chemical modification.[1][2]

The primary route for synthesizing this class of compounds is often a [3+2] cycloaddition reaction, which is known for its high regioselectivity in forming the dihydroisoxazole ring.[1] This guide will focus on the analytical techniques required to unequivocally confirm the structure of the resulting product.

I. Foundational Analytical Approach: A Multi-technique Strategy

The definitive confirmation of the molecular structure of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole necessitates a synergistic application of multiple spectroscopic techniques. While each method provides unique pieces of the structural puzzle, their combined interpretation leads to an unambiguous assignment. The core techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This multi-pronged approach ensures a self-validating system, where data from one technique corroborates the findings of another, thereby enhancing the trustworthiness of the final structural assignment.

A logical workflow for the structure elucidation process is outlined below:

Caption: Workflow for Structure Elucidation.

II. Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the initial and crucial step for determining the molecular weight and elemental composition of the synthesized compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable solvent like acetonitrile or methanol.

-

Ionization Method: Employ a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and ensure the observation of the molecular ion.

-

Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., FT-ICR or Orbitrap) to obtain an accurate mass measurement.

Data Interpretation and Expected Results

The molecular formula for 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole is C₁₀H₇BrF₃NO.[3] The expected monoisotopic mass is approximately 294.96 g/mol . A key feature to look for is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance.[4][5] This results in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.[4]

| Data Point | Expected Value |

| Molecular Formula | C₁₀H₇BrF₃NO |

| Molecular Weight | 294.07 g/mol [3] |

| Monoisotopic Mass | ~294.96 g/mol |

| Isotopic Pattern | Prominent [M]⁺ and [M+2]⁺ peaks in ~1:1 ratio |

Fragmentation Analysis

While soft ionization minimizes fragmentation, some characteristic fragments may be observed. The primary fragmentation is often the loss of the halogen.[6] Further fragmentation might involve the cleavage of the dihydroisoxazole ring.

Caption: Potential MS Fragmentation Pathways.

III. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Spectral Features

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-2800 | C-H stretch | Aliphatic and Aromatic |

| ~1620-1580 | C=N stretch | Isoxazoline ring[7] |

| ~1600, ~1450 | C=C stretch | Aromatic ring[7] |

| ~1350-1100 | C-F stretch | Trifluoromethyl group |

| ~1250-1000 | C-O stretch | Isoxazoline ring |

| Below 700 | C-Br stretch | Bromo group |

The presence of a C=N stretching vibration and the absence of a strong C=O band are critical for confirming the formation of the isoxazoline ring.[7]

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, provides the most detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.

¹H NMR Spectroscopy

This technique maps the proton environments in the molecule. The dihydroisoxazole ring protons will exhibit a characteristic ABX or AMX spin system, depending on the coupling constants.

Expected ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-5 (CH) | ~5.5 - 6.0 | Doublet of doublets (dd) | 1H |

| H-4 (CH₂) | ~3.2 - 4.0 | Two doublets of doublets (dd) | 2H |

| Aromatic Protons (Ar-H) | ~7.4 - 7.8 | Multiplet (m) | 4H |

-

The proton at the C-5 position, being adjacent to the electronegative oxygen and the aromatic ring, is expected to be the most downfield of the aliphatic protons.

-

The two protons on the C-4 carbon are diastereotopic and will appear as separate signals, each coupled to the other (geminal coupling) and to the H-5 proton (vicinal coupling).

-

The aromatic protons will show a complex multiplet pattern due to the trifluoromethyl substituent.

¹³C NMR Spectroscopy

This provides information on the carbon framework of the molecule.

Expected ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=N (C-3) | ~155 - 160 |

| CF₃ | ~120 - 125 (quartet due to C-F coupling) |

| Aromatic Carbons | ~125 - 140 |

| CH (C-5) | ~80 - 85 |

| CH₂ (C-4) | ~40 - 45 |

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and specific for fluorine-containing moieties.[8][9] The trifluoromethyl group will give a single, sharp signal. The chemical shift of this signal is sensitive to the electronic environment, providing further confirmation of the substitution pattern on the aromatic ring.[9][10]

Expected ¹⁹F NMR Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |

| -CF₃ | ~ -60 to -65 (relative to CFCl₃) |

The large chemical shift range in ¹⁹F NMR makes it an excellent tool for resolving different fluorine-containing functional groups.[8]

2D NMR Experiments (COSY, HSQC, HMBC)

To unequivocally assign all proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments is essential.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, which will confirm the connectivity between H-4 and H-5 protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for establishing the connectivity between the dihydroisoxazole ring and the trifluoromethylphenyl group.

Caption: NMR Strategy for Structure Confirmation.

V. Conclusion

The structural elucidation of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole is a systematic process that relies on the convergence of data from multiple analytical techniques. By integrating high-resolution mass spectrometry, IR spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, researchers can achieve an unambiguous and trustworthy confirmation of the molecular structure. This rigorous analytical approach is fundamental to advancing the development of novel chemical entities in the pharmaceutical and agrochemical industries.

References

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Institutes of Health. Available at: [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. (2017-12-18). Available at: [Link]

-

Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. ACG Publications. (2020-06-23). Available at: [Link]

-

Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. (2022-08-15). Available at: [Link]

-

Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. (2024-06-30). Available at: [Link]

-

Fluorine NMR. University of Wisconsin-Madison. Available at: [Link]

-

Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. National Institutes of Health. (2022-08-15). Available at: [Link]

-

Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available at: [Link]

-

Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. PubMed Central. (2022-03-28). Available at: [Link]

-

Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry. Available at: [Link]

-

SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

-

Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. PubMed. (2015-12-05). Available at: [Link]

-

Mass Spectrometry: Fragmentation. University of California, Irvine. Available at: [Link]

-

3-BroMo-5-(2-trifluoroMethylphenyl)-4,5-dihydro-isoxazole. ChemBK. Available at: [Link]

-

Synthesis of 3‐phenyl‐5‐(trifluoromethyl)isoxazole and 5‐phenyl‐3‐(trifluoromethyl)isoxazole. ResearchGate. (2025-08-09). Available at: [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. (2025-09-24). Available at: [Link]

-

Structure Elucidation and NMR. Hypha Discovery. Available at: [Link]

-

Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. ResearchGate. Available at: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Vanderbilt University. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023-08-29). Available at: [Link]

-

Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus. PubMed. (2020-11-01). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. savemyexams.com [savemyexams.com]

- 5. whitman.edu [whitman.edu]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. ijpcbs.com [ijpcbs.com]

- 8. azom.com [azom.com]

- 9. biophysics.org [biophysics.org]

- 10. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3-Bromo-4,5-dihydroisoxazole Scaffold

The 4,5-dihydroisoxazole ring system is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic introduction of a bromine atom at the 3-position transforms this scaffold into a potent and versatile tool for chemical biology and drug discovery. This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole (CAS Number: 1120215-04-4).[2]

The core utility of this class of molecules lies in the electrophilic nature of the C3-bromine bond. This "warhead" functionality allows for targeted, covalent modification of nucleophilic amino acid residues, such as cysteine, within the active sites of enzymes.[3] This mechanism of action has positioned 3-halo-4,5-dihydroisoxazoles as valuable probes and potential inhibitors for a range of therapeutic targets.[3] The addition of a 2-trifluoromethylphenyl group at the 5-position further modulates the compound's steric and electronic properties, offering a handle to fine-tune its selectivity and pharmacokinetic profile. The trifluoromethyl group is a well-established bioisostere that can enhance metabolic stability and membrane permeability, making it a highly desirable feature in modern drug design.

This document will detail the primary synthetic route to this compound, its physicochemical properties, predicted analytical data, potential biological applications, and essential safety protocols.

Physicochemical and Structural Properties

A clear understanding of the molecular properties of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole is fundamental to its application. The key quantitative data are summarized below.

| Property | Value | Source |

| CAS Number | 1120215-04-4 | ChemBK[2] |

| Molecular Formula | C₁₀H₇BrF₃NO | ChemBK[2] |

| Molecular Weight | 294.07 g/mol | ChemBK[2] |

| IUPAC Name | 3-bromo-5-(2-trifluoromethylphenyl)-4,5-dihydro-1,2-oxazole | - |

Core Synthesis Pathway: 1,3-Dipolar Cycloaddition

The most efficient and regioselective method for constructing the 3-bromo-4,5-dihydroisoxazole ring is the 1,3-dipolar cycloaddition reaction.[1][3] This elegant transformation involves the reaction of a nitrile oxide dipole with an alkene dipolarophile. For the synthesis of the title compound, this translates to the reaction of in situ generated bromonitrile oxide with 2-vinylbenzotrifluoride.

The causality behind this choice of strategy is twofold:

-

High Regioselectivity: The reaction consistently yields the 5-substituted regioisomer, which is crucial for placing the trifluoromethylphenyl group at the desired position for target engagement.[4]

-

Operational Simplicity: The reactive bromonitrile oxide is generated in situ from a stable precursor, dibromoformaldoxime, by the action of a mild base. This avoids the need to handle a potentially unstable intermediate.[4]

Detailed Experimental Protocol (Generalized)

The following protocol is a generalized procedure based on established methods for the synthesis of analogous 3-bromo-4,5-dihydroisoxazoles.[5] Researchers should optimize reaction conditions for this specific substrate combination.

Materials:

-

2-Vinylbenzotrifluoride (1.0 eq)

-

Dibromoformaldoxime (DBF) (1.5 - 2.0 eq)

-

Sodium bicarbonate (NaHCO₃) (3.0 - 4.0 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate)

-

Water (for workup)

-

Brine (for workup)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Eluent system (e.g., Hexane/Ethyl Acetate gradient)

Procedure:

-

To a stirred solution of 2-vinylbenzotrifluoride (1.0 eq) in the chosen anhydrous solvent, add dibromoformaldoxime (1.5-2.0 eq).

-

Add sodium bicarbonate (3.0-4.0 eq) portion-wise over 15-20 minutes at room temperature. Note: This addition may cause gas evolution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkene is consumed (typically 24-48 hours).

-

Upon completion, add water to the reaction mixture and separate the organic layer.

-

Extract the aqueous layer with the organic solvent (e.g., DCM) (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole .

Predicted Spectroscopic Data

While direct experimental spectra for this specific compound are not widely published, the following data can be predicted based on the analysis of structurally similar compounds.[1] These predictions serve as a guide for characterization.

| Technique | Predicted Data |

| ¹H NMR | Signals corresponding to the diastereotopic protons on C4 (doublets of doublets, ~3.2-4.0 ppm), the proton on C5 (multiplet, ~5.8-6.2 ppm), and the aromatic protons of the trifluoromethylphenyl ring (~7.4-7.8 ppm). |

| ¹³C NMR | Resonances for the dihydroisoxazole ring carbons (C3, C4, C5), with the C3 carbon bearing the bromine atom appearing at a characteristic downfield shift. Signals for the trifluoromethylphenyl carbons, including the CF₃ carbon (quartet due to C-F coupling). |

| ¹⁹F NMR | A singlet corresponding to the CF₃ group. |

| Mass Spec (ESI+) | Predicted m/z for [M+H]⁺ ≈ 294.98, 296.98 (characteristic isotopic pattern for bromine). |

Biological Significance and Potential Applications

The true value of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole lies in its potential as a modulator of biological systems. The functional groups present suggest several avenues for research and development.

Covalent Enzyme Inhibition

As previously noted, the C3-bromine acts as an electrophile, capable of forming a covalent bond with nucleophilic residues. This mechanism is central to its potential as an enzyme inhibitor. One well-documented target for this scaffold is the Keap1 protein.

Activation of the Nrf2/HO-1 Antioxidant Pathway: Derivatives of 3-bromo-4,5-dihydroisoxazole are potent activators of the Nrf2/heme oxygenase-1 (HO-1) antioxidant response pathway.[6] This pathway is a primary cellular defense against oxidative stress.

-

Mechanism: Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor, Keap1.

-

Covalent Modification: The 3-bromo-4,5-dihydroisoxazole moiety can covalently modify highly reactive cysteine residues on Keap1 (specifically Cys151 has been identified as a target).[5]

-

Nrf2 Release: This modification induces a conformational change in Keap1, leading to the release of Nrf2.

-

Gene Transcription: Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1).[5]

This pathway is a highly attractive target for therapeutic intervention in diseases with an underlying inflammatory or oxidative stress component.

Other Potential Applications

The 4,5-dihydroisoxazole core is being investigated across multiple therapeutic areas:

-

Anti-inflammatory and Analgesic Agents: Some isoxazole derivatives have shown selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways.[7]

-

Anticancer and Antimicrobial: The scaffold is a common feature in compounds screened for anticancer and antibacterial properties.[7][8]

-

Agrochemicals: The reactivity and biological activity of these compounds make them valuable intermediates for the development of novel pesticides and herbicides.[9]

Safety and Handling

As a brominated, heterocyclic compound intended for research, 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) is not publicly available, general precautions for related compounds should be followed.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes.

-

First Aid (General Guidance):

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

In all cases of exposure, seek medical attention.

-

Conclusion

3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole is a compound of significant interest for drug discovery and chemical biology. Its synthesis is readily achievable through a robust 1,3-dipolar cycloaddition. The true potential of this molecule lies in the combination of its covalent "warhead" capability, conferred by the 3-bromo substituent, and the favorable medicinal chemistry properties of the 2-trifluoromethylphenyl group. Its demonstrated ability to modulate key cellular pathways, such as the Nrf2 antioxidant response, marks it as a valuable tool for developing novel therapeutics for a host of diseases. Further investigation into its specific biological targets and efficacy is warranted and promises to yield valuable insights for the scientific community.

References

-

PubChem. (n.d.). 3-[2-Bromo-5-(trifluoromethyl)phenyl]isoxazole. Retrieved from [Link]

-

ChemBK. (n.d.). 3-BroMo-5-(2-trifluoroMethylphenyl)-4,5-dihydro-isoxazole. Retrieved from [Link]

- Google Patents. (n.d.). WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same.

- Google Patents. (n.d.). CN107652246B - Preparation method of 3-[3-bromo-2-methyl-6-(methylsulfonyl) phenyl]-4, 5-dihydro isoxazole.

-

Malaria World. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link]

-

De Gruyter. (n.d.). Synthesis of new 4,5-dihydroisoxazoles with potential anti-inflammatory activity. Retrieved from [Link]

-

PubMed. (2018). Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. Retrieved from [Link]

- Google Patents. (n.d.). TW200630351A - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same.

-

International Journal of Pharmaceutical and Chemical Sciences. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONE COMPOUNDS. Retrieved from [Link]

-

European Patent Office. (2019). EP3148976B1 - PROCESS FOR PREPARING DIHYDROISOXAZOLE DERIVATIVES. Retrieved from [Link]

-

PubMed. (2018). Regioselective synthesis of 3,4-diaryl-5-unsubstituted isoxazoles, analogues of natural cytostatic combretastatin A4. Retrieved from [Link]

- Patsnap. (n.d.). Preparation method of pyroxasulfone and intermediate thereof.

-

Arkat USA. (n.d.). Diastereoselective cycloaddition of bromonitrile oxide to sugar derived chiral alkenes. A possible route for the synthesis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chembk.com [chembk.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy 3-Bromo-5-(3-fluorophenyl)isoxazole [smolecule.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same - Google Patents [patents.google.com]

A Technical Guide to 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry, chemical biology, and drug development. We will delve into its fundamental chemical properties, provide a detailed, field-proven protocol for its synthesis, and explore its biological significance, which is rooted in the well-established reactivity of the 3-bromo-4,5-dihydroisoxazole scaffold.

Core Compound Profile: Physicochemical and Spectroscopic Analysis

The defining characteristics of a compound are its physical properties and spectroscopic fingerprint. These data points are crucial for its identification, purification, and characterization.

Physicochemical Properties

The fundamental quantitative data for 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole are summarized below. The molecular weight is a cornerstone of all stoichiometric calculations in its synthesis and subsequent reactions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrF₃NO | [1] |

| Molecular Weight | 294.07 g/mol | [1] |

| CAS Number | 1120215-04-4 | [1] |

| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid | General Knowledge |

| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, DMSO) | General Knowledge |

Predicted Spectroscopic Data

While specific experimental spectra for this exact molecule are not widely published, its spectroscopic profile can be reliably predicted based on extensive data from structurally analogous compounds.[2][3] This predicted data is essential for guiding the characterization of the synthesized product.

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.6-7.8 (m, 4H): Aromatic protons of the trifluoromethylphenyl ring. δ 5.8-6.0 (dd, 1H): Proton at C5, coupled to the two C4 protons. δ 3.6-3.9 (m, 2H): Diastereotopic protons at C4, exhibiting complex splitting due to geminal and vicinal coupling. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 150-155: C3 carbon attached to bromine. δ 120-140: Aromatic carbons. δ ~124 (q, J ≈ 272 Hz): CF₃ carbon. δ ~80: C5 carbon. δ ~40: C4 carbon. |

| Mass Spec. (ESI+) | m/z ≈ 294.0, 296.0: Molecular ion peaks [M+H]⁺ showing the characteristic ~1:1 isotopic pattern of bromine (⁷⁹Br/⁸¹Br). |

| IR (Infrared) | ~3000-3100 cm⁻¹: Aromatic C-H stretch. ~2850-2950 cm⁻¹: Aliphatic C-H stretch. ~1600 cm⁻¹: C=N stretch of the dihydroisoxazole ring. ~1315 cm⁻¹: Strong C-F stretch. |

Synthesis Protocol: 1,3-Dipolar Cycloaddition

The most robust and widely adopted method for constructing the 3-bromo-4,5-dihydroisoxazole ring system is the 1,3-dipolar cycloaddition reaction.[2][4] This pathway is favored for its high regioselectivity and operational simplicity.

Causality of the Synthetic Strategy

The reaction's logic hinges on the in situ generation of bromonitrile oxide, a highly reactive 1,3-dipole. This is achieved by the base-mediated elimination of hydrobromic acid from its stable precursor, dibromoformaldoxime. The generated bromonitrile oxide is immediately trapped by a dipolarophile—in this case, the alkene 1-(trifluoromethyl)-2-vinylbenzene—to form the desired five-membered heterocyclic ring. Using a mild base like sodium bicarbonate ensures that the generation of the reactive dipole is slow and controlled, minimizing side reactions.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis via 1,3-dipolar cycloaddition.

Detailed Experimental Protocol

This protocol is a self-validating system, concluding with the characterization necessary to confirm the product's identity.

Materials:

-

Dibromoformaldoxime (1.0 eq)

-

1-(Trifluoromethyl)-2-vinylbenzene (1.2 eq)

-

Sodium Bicarbonate (NaHCO₃), anhydrous (2.0 eq)

-

Ethyl Acetate (EtOAc), anhydrous

-

Deionized Water

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add a suspension of anhydrous sodium bicarbonate (2.0 eq) and 1-(trifluoromethyl)-2-vinylbenzene (1.2 eq) in anhydrous ethyl acetate.

-

In Situ Dipole Generation: In a separate flask, dissolve dibromoformaldoxime (1.0 eq) in a minimal amount of anhydrous ethyl acetate and load it into a dropping funnel.

-

Cycloaddition: Add the dibromoformaldoxime solution dropwise to the vigorously stirred suspension at room temperature over 1-2 hours. The gradual addition is critical to maintain a low concentration of the reactive bromonitrile oxide.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 16-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alkene.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts, washing the filter cake with ethyl acetate. Combine the organic filtrates and transfer to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with deionized water (2x) and brine (1x). This removes any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid via silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the pure product.

-

Validation: Confirm the structure and purity of the final compound using the spectroscopic methods outlined in Section 1 (NMR, MS, IR).

Biological Significance and Mechanism of Action

The 3-bromo-4,5-dihydroisoxazole scaffold is a privileged "warhead" in covalent inhibitor design. Its biological activity stems from the electrophilic nature of the carbon atom at the C3 position.

Mechanism: Covalent Cysteine Modification

The bromine atom at C3 functions as an excellent leaving group. This allows the dihydroisoxazole ring to act as a potent electrophile, specifically targeting soft nucleophiles like the thiolate anion of activated cysteine residues commonly found in enzyme active sites.[2][5] The reaction results in the formation of a stable, irreversible covalent bond between the inhibitor and the enzyme, leading to its inactivation.

Sources

3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole synthesis precursors

An In-depth Technical Guide to the Synthesis Precursors of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

Introduction

The 4,5-dihydroisoxazole (or 2-isoxazoline) ring system is a privileged scaffold in medicinal chemistry and drug development, appearing in numerous biologically active natural products and synthetic compounds. The introduction of a bromine atom at the 3-position creates a 3-bromo-4,5-dihydroisoxazole (BDHI) core, which serves as a versatile synthetic handle for further functionalization and as a tunable electrophilic "warhead" capable of forming covalent bonds with biological targets.[1][2][3] This guide provides a comprehensive technical overview of the primary precursors and the convergent synthetic strategy for assembling a specific, high-value derivative: 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole . We will delve into the causal logic behind the chosen synthetic route, provide detailed experimental protocols for precursor synthesis, and outline the final convergent step, designed for researchers and professionals in organic synthesis and drug discovery.

Core Synthetic Strategy: The [3+2] Cycloaddition Pathway

The most robust and widely employed method for constructing the 4,5-dihydroisoxazole ring is the 1,3-dipolar cycloaddition reaction.[4][5] This concerted, pericyclic reaction involves the combination of a nitrile oxide (as the 1,3-dipole) and an alkene (as the dipolarophile) to form the five-membered heterocyclic ring with a high degree of regio- and stereoselectivity.[3][6]

For the synthesis of our target molecule, this translates to the reaction between bromonitrile oxide and 2-trifluoromethylstyrene . The nitrile oxide is a transient, highly reactive species and is therefore generated in situ from a stable precursor.

Caption: High-level overview of the [3+2] cycloaddition strategy.

Precursor I: The 1,3-Dipole Source – Dibromoformaldoxime

Bromonitrile oxide is the essential 1,3-dipole for this synthesis. Due to its instability, it is generated in situ via the dehydrohalogenation of a stable precursor. The precursor of choice is dibromoformaldoxime (DBFO) .[2][7] The use of a mild, heterogeneous base like sodium bicarbonate (NaHCO₃) in a suitable solvent such as ethyl acetate facilitates the slow elimination of HBr, generating the reactive bromonitrile oxide, which is immediately trapped by the alkene present in the reaction mixture.[1][2]

Causality Behind Choice: Using in situ generation maintains a low concentration of the reactive nitrile oxide, minimizing side reactions such as dimerization to furoxans and ensuring a safer reaction profile.[8] Continuous flow methods for the preparation of DBFO have also been developed to mitigate the safety risks associated with large-scale batch processing of its energetic intermediates.[9]

Table 1: Key Reagents for Nitrile Oxide Generation

| Compound Name | Role | Molar Mass ( g/mol ) | Key Considerations |

|---|---|---|---|

| Dibromoformaldoxime | Precursor to the 1,3-dipole | 202.84 | Can be a lachrymator; handle with appropriate personal protective equipment (PPE). Potential for thermal instability.[9][10] |

| Sodium Bicarbonate | Base | 84.01 | Mild, inexpensive, and easily removed by filtration. Its heterogeneity allows for controlled generation of the nitrile oxide.[1][10] |

| Ethyl Acetate | Solvent | 88.11 | Good solvent for both the alkene and the DBFO precursor. Should be anhydrous to prevent hydrolysis.[10] |

Precursor II: The Dipolarophile – 2-Trifluoromethylstyrene

The structure of the dipolarophile dictates the substitution at the 5-position of the dihydroisoxazole ring. For our target, the required alkene is 2-trifluoromethylstyrene . This precursor is not always readily available commercially and is typically synthesized from its corresponding aldehyde, 2-trifluoromethylbenzaldehyde .

A standard and highly reliable method for this olefination is the Wittig reaction. This involves the reaction of the aldehyde with a phosphorus ylide, typically generated by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base.

Caption: Synthesis of the alkene precursor via the Wittig reaction.

Experimental Protocol: Synthesis of 2-Trifluoromethylstyrene

This protocol describes the synthesis of the alkene dipolarophile from 2-trifluoromethylbenzaldehyde using a Wittig reaction.

Materials:

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

2-Trifluoromethylbenzaldehyde

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Generation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath.

-

Add potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred suspension. The color will typically turn a deep yellow or orange, indicating ylide formation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Aldehyde Addition: Cool the ylide solution back to 0 °C. Add a solution of 2-trifluoromethylbenzaldehyde (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel over 20-30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product contains triphenylphosphine oxide as a major byproduct. Purify the residue by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford pure 2-trifluoromethylstyrene.

Precursor III: The Core Building Block – 2-Trifluoromethylbenzaldehyde

The ultimate starting point for the "5-aryl" portion of the molecule is 2-trifluoromethylbenzaldehyde . This compound is a critical fluorinated intermediate in the synthesis of many pharmaceuticals and agrochemicals.[11] Its synthesis is typically achieved on an industrial scale via the hydrolysis of o-trifluoromethyl toluene dichloride.[12]

For laboratory utility, this aldehyde is also a precursor to other valuable synthons, such as the corresponding oxime. The synthesis of an oxime is a classic and robust transformation, achieved by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base.[13][14]

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)benzaldehyde Oxime

This protocol provides a method for converting the aldehyde into its oxime, a common intermediate in organic synthesis.[13][15]

Materials:

-

2-(Trifluoromethyl)benzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Ethanol/Water solvent system

-

Deionized Water

Procedure:

-

Setup: In a round-bottom flask, dissolve 2-(trifluoromethyl)benzaldehyde (1.0 equivalent) in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (1.1 equivalents) and sodium carbonate (1.2 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours but can be gently heated (e.g., to 40-50 °C) to accelerate the conversion. Monitor the reaction by TLC.[13]

-

Workup: Once the starting aldehyde is consumed, reduce the volume of the solvent using a rotary evaporator.

-

Add cold deionized water to the residue to precipitate the oxime product.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(trifluoromethyl)benzaldehyde oxime.

Convergent Synthesis: The Final [3+2] Cycloaddition

With both primary precursors, dibromoformaldoxime and 2-trifluoromethylstyrene, in hand, the final step converges these fragments to construct the target molecule.

Caption: Workflow for the final convergent cycloaddition step.

Experimental Protocol: Synthesis of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

This protocol is adapted from established procedures for the synthesis of analogous 3-bromo-4,5-dihydroisoxazoles.[1][2][7]

Materials:

-

2-Trifluoromethylstyrene

-

Dibromoformaldoxime (DBFO)

-

Sodium bicarbonate (NaHCO₃), anhydrous

-

Ethyl acetate (EtOAc), anhydrous

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-trifluoromethylstyrene (1.0 equivalent) and anhydrous sodium bicarbonate (2.0 equivalents).

-

Add anhydrous ethyl acetate to create a stirred suspension.

-

Cycloaddition: Add dibromoformaldoxime (1.1 equivalents) to the suspension portion-wise over 15-20 minutes at room temperature.

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically complete in 12-24 hours. Monitor the consumption of the styrene starting material by TLC.

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts (NaBr and excess NaHCO₃). Wash the filter cake with a small amount of ethyl acetate.

-

Combine the filtrate and washings and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole.

Table 2: Expected Synthesis Data

| Parameter | Expected Value | Notes |

|---|---|---|

| Yield | 60-80% | Yields are dependent on the purity of precursors and reaction scale. |

| Physical Appearance | Off-white solid or pale yellow oil | Based on similar 3-bromo-5-aryl-dihydroisoxazoles. |

| Purity (Post-Chroma.) | >95% | As determined by ¹H NMR and LC-MS. |

Conclusion

The synthesis of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole is reliably achieved through a convergent strategy centered on the highly efficient 1,3-dipolar cycloaddition reaction. The key to this synthesis lies in the careful preparation and handling of its two primary precursors: dibromoformaldoxime , the source of the in situ generated bromonitrile oxide, and 2-trifluoromethylstyrene , the dipolarophile. By understanding the synthesis and reactivity of these precursors, researchers can confidently assemble this and other valuable 3-bromo-4,5-dihydroisoxazole scaffolds for applications in medicinal chemistry, agrochemicals, and materials science.

References

-

MDPI. (n.d.). Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. Retrieved from [Link]

-

Liu, et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules. Retrieved from [Link]

-

ResearchGate. (2020). Reported two-steps ring opening of 3-bromo-4,5-dihydroisoxazoles to β-hydroxy esters exploited for total synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

- Google Patents. (2019). CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.

-

E-Journal of Chemistry. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Retrieved from [Link]

-

MDPI. (2022). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Retrieved from [Link]

-

PubMed Central. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Retrieved from [Link]

-

Zana, A., et al. (2020). Synthesis and Reactivity of 3-Halo-4,5-dihydroisoxazoles: An Overview. Chemistry – A European Journal. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2014). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Retrieved from [Link]

- Google Patents. (2014). CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde.

- Google Patents. (2012). CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof.

-

ScienceDirect. (2021). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity in pancreatic cancer cells. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Retrieved from [Link]

-

ResearchGate. (2021). Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole | 882697-80-5 | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. air.unipr.it [air.unipr.it]

- 8. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde - Google Patents [patents.google.com]

- 12. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]

- 13. 2-(Trifluoromethyl)benzaldehyde oxime | 74467-00-8 | Benchchem [benchchem.com]

- 14. asianpubs.org [asianpubs.org]

- 15. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While literature directly pertaining to this specific analogue is emerging, this document extrapolates from the rich chemistry of the 3-bromo-4,5-dihydroisoxazole scaffold to present its projected synthesis, chemical properties, and potential biological applications. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.

Introduction: The Significance of the 3-Bromo-4,5-dihydroisoxazole Scaffold

The 4,5-dihydroisoxazole ring system is a prominent structural motif in a multitude of biologically active compounds. The introduction of a bromine atom at the 3-position imparts a unique chemical reactivity, transforming the molecule into a versatile synthetic intermediate and a potent electrophilic "warhead" for covalent interactions with biological targets.[1] This reactivity has been harnessed in the development of covalent inhibitors for various enzymes, underscoring the therapeutic potential of this class of compounds.[1][2]

The 3-bromo-4,5-dihydroisoxazole moiety, inspired by the natural product acivicin, is particularly adept at targeting nucleophilic cysteine residues within protein active sites.[1][3] The bromine atom functions as an excellent leaving group, facilitating the formation of a stable covalent bond between the isoxazole ring and the target protein.[3] The substituent at the 5-position plays a crucial role in modulating the compound's potency, selectivity, and pharmacokinetic profile. The focus of this guide, 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole, incorporates a trifluoromethylphenyl group, a common substituent in pharmaceuticals known to enhance metabolic stability and binding affinity.

Synthesis of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

The most efficient and widely adopted method for the synthesis of 3-bromo-4,5-dihydroisoxazoles is the 1,3-dipolar cycloaddition reaction.[4][5][6] This reaction involves the in situ generation of bromonitrile oxide from dibromoformaldoxime, which then reacts with a suitable alkene dipolarophile.[4] For the synthesis of the title compound, the required alkene is 2-(trifluoromethyl)styrene.[7][]

Synthetic Workflow

The overall synthetic strategy can be broken down into two key steps: the preparation of the alkene precursor and the subsequent cycloaddition reaction.

Caption: General workflow for the synthesis of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole.

Detailed Experimental Protocol (Predictive)

The following protocol is a generalized procedure based on established methods for the synthesis of analogous 3-bromo-4,5-dihydroisoxazoles and can be adapted for the title compound.

Step 1: Synthesis of 2-(Trifluoromethyl)styrene

This precursor can be synthesized via a Stille coupling reaction between 2-bromobenzotrifluoride and a vinylating agent such as vinyltributyltin, catalyzed by a palladium complex.

Step 2: Synthesis of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

-

To a stirred solution of 2-(trifluoromethyl)styrene (1.0 equivalent) in a suitable solvent such as ethyl acetate or dichloromethane, add dibromoformaldoxime (1.2 equivalents).

-

Add a base, such as sodium bicarbonate (2.0-3.0 equivalents), portion-wise to the reaction mixture. The base facilitates the in situ generation of bromonitrile oxide.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alkene is consumed.

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole.

Chemical Properties and Reactivity

The chemical reactivity of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole is dominated by the electrophilic nature of the carbon atom at the 3-position. The bromine atom acts as a good leaving group, making this position susceptible to nucleophilic attack.[9]

Covalent Modification of Nucleophiles

A key feature of the 3-bromo-4,5-dihydroisoxazole scaffold is its ability to act as a covalent modifier, particularly of cysteine residues in proteins.[3][10] The sulfur atom of the cysteine thiol acts as a nucleophile, attacking the C3 position of the isoxazole ring and displacing the bromide ion. This results in the formation of a stable thioether linkage.

Caption: Covalent modification of a cysteine residue by 3-bromo-4,5-dihydroisoxazole.

This targeted reactivity forms the basis of their potential as covalent enzyme inhibitors. The specificity of this interaction can be fine-tuned by the substituent at the 5-position, which influences the binding of the molecule within the enzyme's active site.[2]

Potential Biological Applications and Signaling Pathways

Derivatives of 3-bromo-4,5-dihydroisoxazole have demonstrated a range of biological activities, primarily stemming from their ability to act as covalent inhibitors.[2][3]

Covalent Enzyme Inhibition

The 3-bromo-4,5-dihydroisoxazole scaffold has been successfully employed in the design of covalent inhibitors for enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis that is often upregulated in cancer cells.[2][11] By covalently modifying a catalytic cysteine residue, these inhibitors can irreversibly inactivate the enzyme, leading to cytotoxic effects in cancer cells. The 2-trifluoromethylphenyl substituent in the title compound could potentially enhance its binding affinity and selectivity for specific enzyme targets.

Activation of the Nrf2/HO-1 Antioxidant Pathway

Several 3-bromo-4,5-dihydroisoxazole derivatives have been identified as potent activators of the Nrf2/heme oxygenase-1 (HO-1) antioxidant response pathway.[10][12][13] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[14] Under normal conditions, Nrf2 is kept in the cytoplasm by its repressor protein, Keap1. Electrophilic compounds, such as 3-bromo-4,5-dihydroisoxazoles, can covalently modify cysteine residues on Keap1.[12][13] This modification leads to the release of Nrf2, allowing it to translocate to the nucleus and initiate the transcription of antioxidant genes, including HO-1.[12][13] This mechanism of action suggests potential therapeutic applications in diseases associated with oxidative stress, such as chronic inflammatory conditions and neurodegenerative disorders.

Caption: Activation of the Nrf2/HO-1 pathway by 3-bromo-4,5-dihydroisoxazole derivatives.

Predicted Spectroscopic Data

While experimental data for 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole is not yet widely available, the following tables outline the expected spectroscopic data based on the analysis of similar structures.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.7-7.4 | m | 4H | Aromatic protons |

| ~5.8-5.6 | dd | 1H | H-5 |

| ~3.8-3.2 | m | 2H | H-4 |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (δ) (ppm) | Assignment |

| ~145 | C-3 |

| ~135-125 | Aromatic carbons |

| ~125 (q) | CF₃ |

| ~85 | C-5 |

| ~45 | C-4 |

Conclusion

3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole represents a promising, yet underexplored, molecule for drug discovery and development. Based on the well-established chemistry of the 3-bromo-4,5-dihydroisoxazole scaffold, it is predicted to be readily synthesizable via a 1,3-dipolar cycloaddition reaction. Its inherent reactivity as an electrophilic warhead suggests significant potential as a covalent inhibitor of enzymes implicated in various diseases, including cancer and inflammatory disorders. Furthermore, its potential to activate the Nrf2 antioxidant pathway opens up additional avenues for therapeutic intervention. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing compound and its derivatives.

References

-

Pinto, A., El Ali, Z., Moniot, S., Tamborini, L., Steegborn, C., Foresti, R., & De Micheli, C. (2018). Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression. ChemistryOpen, 7(11), 858–864. [Link]

-

Pinto, A., et al. (2018). Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. PubMed. [Link]

-

Soleimani, E., Yazdani, H., & Saei, P. (2015). Synthesis of spiro 3-bromo-4,5-dihydroisoxazoles via[12][13]dipolar cycloaddition reactions. Tetrahedron Letters, 56(13), 1635–1637. [Link]

-

Galbiati, A., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. European Journal of Medicinal Chemistry, 254, 115286. [Link]

-

ResearchGate. (2025). Synthesis and characterization of trifluoromethyl substituted styrene polymers and copolymers with methacrylates: Effects of trifluoromethyl substituent on styrene. Retrieved from [Link]

-

Soleimani, E., Yazdani, H., & Saei, P. (2015). ChemInform Abstract: Synthesis of Spiro 3-Bromo-4,5-dihydroisoxazoles via[12][13]Dipolar Cycloaddition Reactions. ChemInform. [Link]

-

Galbiati, A., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. Semantic Scholar. [Link]

-

Pinto, A., & de Micheli, C. (2016). Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead for the Design of Covalent Inhibitors. ChemMedChem, 11(1), 10-4. [Link]

-

Tao, S., et al. (2019). Non-covalent NRF2 Activation Confers Greater Cellular Protection Than Covalent Activation. Cell Chemical Biology, 26(3), 433-442.e5. [Link]

-

Fatollahzadeh Dizaji, M., Ghasemishayan, R., & Edjlali, L. (2025). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. ResearchGate. [Link]

-

Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

-

Pinto, A., & de Micheli, C. (2015). Recent highlights in covalent inhibitor design. Researcher.Life. [Link]

-

Li, Y., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2569. [Link]

-

Pinto, A., et al. (2018). Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. ChemistryOpen, 7(11), 858-864. [Link]

-

Tian, F., Yan, G., & Yu, J. (2019). Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic synthesis. Chemical Communications, 55(89), 13486-13505. [Link]

-

Wang, C., et al. (2021). Starting from Styrene: A Unified Protocol for Hydrotrifluoromethylation of Diversified Alkenes. Organic Letters, 23(23), 9164–9169. [Link]

-

Cuadrado, A., et al. (2019). Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Oxidative Medicine and Cellular Longevity, 2019, 9737249. [Link]

-

Zana, A., & Galbiati, A. (2021). Synthesis and Reactivity of 3-Halo-4,5-dihydroisoxazoles: An Overview. ChemistrySelect, 6(32), 8235-8248. [Link]

-

Galbiati, A., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. European Journal of Medicinal Chemistry, 254, 115286. [Link]

-

Jamróz, M. H., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819. [Link]

-

Pinto, A., et al. (2018). Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. ERef Bayreuth. [Link]

-

Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 22-31. [Link]

Sources

- 1. Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead for the Design of Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sci-Hub. Synthesis of spiro 3-bromo-4,5-dihydroisoxazoles via [1,3]dipolar cycloaddition reactions / Tetrahedron Letters, 2015 [sci-hub.st]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. air.unipr.it [air.unipr.it]

- 12. d-nb.info [d-nb.info]

- 13. Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole biological activity

An In-Depth Technical Guide on the Biological Activity of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

Authored by: Gemini, Senior Application Scientist

Abstract

The isoxazoline heterocycle is a cornerstone in modern medicinal and agrochemical research, giving rise to a plethora of molecules with diverse and potent biological activities.[1][2] This technical guide provides a comprehensive analysis of a specific, highly functionalized derivative: 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole . We will dissect its structural components, explore its primary mechanism of action as a potent neurotoxin in invertebrates, and investigate other potential therapeutic activities based on the known reactivity of its pharmacophores. This document is intended for researchers, scientists, and professionals in drug development and crop protection, offering field-proven insights into the synthesis, biological evaluation, and structure-activity relationships of this important class of molecules.

Introduction: The Isoxazoline Scaffold

Isoxazolines are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms and one double bond.[3] Their partially saturated nature and the inherent polarity of the N-O bond make them versatile chemical scaffolds. Derivatives of isoxazoline have been successfully developed as anticancer, anti-inflammatory, antibacterial, antiviral, and antidiabetic agents.[1][4][5] However, their most prominent commercial success has been in the field of ectoparasiticides for veterinary use and as agricultural insecticides.[6][7]

The subject of this guide, 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole, combines three critical structural motifs that predict a high degree of biological activity:

-

The 4,5-Dihydroisoxazole Core: The foundational heterocyclic ring system.

-

A 3-Bromo Substituent: This halogen acts as a potent electrophilic "warhead," capable of forming covalent bonds with nucleophilic residues (like cysteine) in target proteins, a mechanism exploited in several inhibitor designs.[8][9]

-

A 5-(2-trifluoromethylphenyl) Group: The trifluoromethyl (CF3) moiety is a bioisostere of a methyl group but with vastly different electronic properties. It is highly lipophilic and strongly electron-withdrawing, which can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[10][11] Its placement on the phenyl ring at the ortho position creates specific steric and electronic demands that influence target selectivity.

Synthesis of the Core Structure

The most efficient and widely adopted method for synthesizing the 3-bromo-4,5-dihydroisoxazole ring system is the 1,3-dipolar cycloaddition reaction.[4][12][13] This process involves the reaction of an alkene with a nitrile oxide. For the title compound, bromonitrile oxide is generated in situ from dibromoformaldoxime, which then reacts with the corresponding alkene, 1-trifluoromethyl-2-vinylbenzene.

General Synthetic Workflow

Caption: General workflow for the synthesis via 1,3-dipolar cycloaddition.

Primary Biological Activity: Invertebrate Neurotoxicity

The isoxazoline class of molecules, including commercially successful drugs like fluralaner and sarolaner, are renowned for their potent insecticidal and acaricidal properties.[3][6][7] Their primary mechanism of action is the disruption of neurotransmission in invertebrates.

Mechanism of Action: GABA and Glutamate-Gated Chloride Channel Antagonism

-

Target Binding: Isoxazolines are non-competitive antagonists (or allosteric modulators) of gamma-aminobutyric acid (GABA)-gated chloride channels (GABACls) and, to a lesser degree, glutamate-gated chloride channels (GluCls).[7][14][15] These ligand-gated ion channels are critical for inhibitory neurotransmission in the peripheral nervous system of insects and other arthropods.[7]

-

Channel Blockade: The binding of the isoxazoline molecule to a site within the channel pore blocks the influx of chloride ions into the neuron.[6]

-

Hyperexcitation and Paralysis: The disruption of the normal inhibitory chloride flux leads to a state of prolonged neuronal hyperexcitation, resulting in uncontrolled nerve firing, paralysis, and ultimately, the death of the parasite.[6][14]

Selective Toxicity: The remarkable safety profile of isoxazoline insecticides in mammals stems from the high selectivity for invertebrate GABA receptors over their mammalian counterparts. Mammalian GABA channels possess a much lower sensitivity to isoxazoline binding.[6][14]

Caption: Mechanism of action of isoxazolines on invertebrate GABA receptors.

Potential Therapeutic Activities

Beyond insecticidal action, the structural motifs of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole suggest potential for other therapeutic applications.

Activation of the Nrf2/HO-1 Antioxidant Pathway

The 3-bromo-4,5-dihydroisoxazole scaffold can act as a covalent modifier. Natural and synthetic electrophiles are known to activate the Nrf2 (nuclear factor erythroid 2-related factor 2)/heme oxygenase-1 (HO-1) antioxidant response pathway.[13][16]

-

Mechanism: Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by its repressor, Keap1. The electrophilic bromine at the C3 position of the isoxazoline can react with highly reactive cysteine residues on Keap1 (specifically Cys151).[13][16] This covalent modification causes a conformational change in Keap1, releasing Nrf2.

-

Cellular Response: Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) on DNA, and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1), which has potent anti-inflammatory and antioxidant effects.[8][16]

Caption: Activation of the Nrf2/HO-1 pathway by 3-bromo-isoxazolines.

Anticancer and Other Activities

-

Antiproliferative Effects: Various isoxazoline derivatives have demonstrated cytotoxic activity against human cancer cell lines, including colon, breast, and ovarian cancer.[1][4] The inclusion of a trifluoromethyl group has been specifically shown to enhance the anticancer potency of isoxazole-based molecules by up to 8-fold compared to their non-fluorinated analogues.[10][11]

-

Anti-inflammatory Properties: The isoxazole ring is a key component in established anti-inflammatory drugs (e.g., Valdecoxib, a COX-2 inhibitor).[5] Derivatives have shown potential as anti-inflammatory agents, an effect that could be synergistic with the activation of the Nrf2 pathway.[1]

-

Antimicrobial and Antiviral Activity: Screening of isoxazoline libraries has revealed moderate antibacterial and antifungal properties, as well as promising activity against viruses like influenza A.[4][17]

Structure-Activity Relationship (SAR) Insights

The biological activity of this class is highly dependent on the nature and position of its substituents.

| Molecular Component | Role in Biological Activity | Supporting Evidence |

| 4,5-Dihydroisoxazole Ring | Core pharmacophore essential for binding to the target site. | Foundational structure for all active compounds in this class.[7] |

| 3-Bromo Substituent | Acts as an electrophilic "warhead" for covalent inhibition (e.g., Keap1). Enhances antibacterial activity. | The potency of Nrf2 activation is dependent on the leaving group at the 3-position.[13][16] Presence of bromine enhances antibacterial effect.[5] |

| 5-Phenyl Ring | Provides a hydrophobic scaffold for interaction with the binding pocket of target proteins. | Aromatic substituents at C5 are common in highly active isoxazolines. |

| 2-Trifluoromethyl Group | Strong electron-withdrawing group. Increases lipophilicity, metabolic stability, and binding affinity. | CF3 groups have been shown to significantly enhance anticancer activity in isoxazole analogues.[10][11] |

Experimental Protocols for Biological Evaluation

A robust evaluation of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole requires a tiered screening approach.

Caption: Tiered workflow for biological activity screening.

Protocol 1: Antiproliferative MTT Assay

-

Cell Culture: Plate human cancer cells (e.g., MCF-7 breast cancer) in a 96-well plate and incubate for 24 hours to allow attachment.

-

Compound Treatment: Treat cells with serial dilutions of the test compound and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Nrf2/HO-1 Activation Western Blot

-

Cell Treatment: Treat a suitable cell line (e.g., THP-1 monocytes) with the test compound for various time points (e.g., 6, 12, 24 hours).[16]

-

Protein Extraction: Lyse the cells and collect the total protein lysate. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against HO-1 and a loading control (e.g., β-actin). Follow with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity to determine the relative increase in HO-1 expression compared to the control.

Conclusion

3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole is a molecule engineered with high-impact functional groups on a proven biologically active scaffold. Its primary and most predictable activity is as a potent insecticide, acting via the antagonism of invertebrate GABA-gated chloride channels. The specific combination of a 3-bromo "warhead" and a 5-(2-trifluoromethylphenyl) group suggests not only high potency in this area but also significant potential for therapeutic development. Its ability to act as a covalent modifier opens up promising avenues in anti-inflammatory and cytoprotective applications through the activation of the Keap1-Nrf2 pathway. Further investigation into its antiproliferative effects is also strongly warranted based on SAR data from related compounds. This molecule represents a prime candidate for further research in both crop protection and human medicine.

References

-

Baryshnikova, M. A., et al. (n.d.). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. PMC - NIH. Retrieved from [Link]

-

MDPI. (n.d.). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Retrieved from [Link]

-

Clinician's Brief. (n.d.). Isoxazolines: Overview, Clinical Application, Administration. Retrieved from [Link]

-

Merck Veterinary Manual. (n.d.). Isoxazoline Toxicosis in Animals. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoxazoline. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery, development, chemical diversity and design of isoxazoline-based insecticides. Retrieved from [Link]

-

PubMed. (n.d.). The mode of action of isocycloseram: A novel isoxazoline insecticide. Retrieved from [Link]

-

ResearchGate. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

-

IPR. (n.d.). Synthesis and biological significance of some novel isoxazoline derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. Retrieved from [Link]

-

PubMed. (n.d.). Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. Retrieved from [Link]

-

PubMed Central. (n.d.). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. Retrieved from [Link]

-

Malaria World. (n.d.). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression. Retrieved from [Link]

Sources